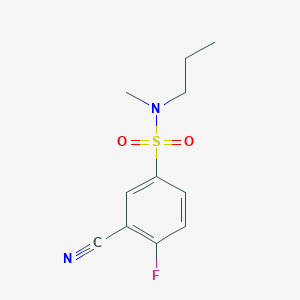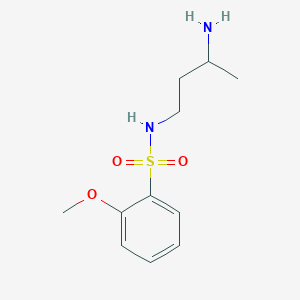![molecular formula C15H19N3O B7569970 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, also known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it has also been used in scientific research due to its potential therapeutic properties. In
作用機序
The mechanism of action of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile involves its interaction with the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine in the brain. 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile acts as a substrate for these transporters, which leads to their inhibition and the subsequent increase in the levels of these neurotransmitters in the synapse. This results in the stimulant and euphoric effects of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline. In addition, it has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One advantage of using 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile in lab experiments is its ability to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, its potential neurotoxic effects and abuse liability are limitations that need to be taken into consideration when using it in research.
将来の方向性
There are several future directions for research on 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile. One direction is to further explore its potential therapeutic properties, especially in the treatment of depression, anxiety, and addiction. Another direction is to investigate its neurotoxic effects and the mechanisms underlying them. Additionally, more research is needed to understand its abuse liability and the factors that contribute to its popularity as a recreational drug.
Conclusion:
In conclusion, 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, or 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it also has potential therapeutic properties that make it a useful tool for scientific research. Its mechanism of action involves its interaction with the monoamine transporters, which leads to the inhibition of their reuptake function and the subsequent increase in the levels of dopamine, serotonin, and norepinephrine in the brain. However, its potential neurotoxic effects and abuse liability are limitations that need to be taken into consideration when using it in research. There are several future directions for research on 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, including further exploration of its therapeutic properties, investigation of its neurotoxic effects, and understanding its abuse liability.
合成法
The synthesis of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile involves the reaction of 4-methylpropiophenone with methylamine to form 4-methylmethcathinone, which is then converted to 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile by reacting it with hydrogen cyanide and benzyl chloride. This synthesis method has been widely used to produce 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile for both scientific research and recreational use.
科学的研究の応用
4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile has been studied for its potential therapeutic properties, especially in the treatment of depression, anxiety, and addiction. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and reward. This suggests that 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile may have antidepressant and anxiolytic effects.
特性
IUPAC Name |
4-[4-(methylaminomethyl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-11-13-6-8-18(9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-5,13,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXIQHACEYTCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)


![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)
